molecular formula C21H23ClN4O5 B299271 2-(2-{4-[2-(2-chloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide

2-(2-{4-[2-(2-chloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide

Cat. No. B299271
M. Wt: 446.9 g/mol
InChI Key: MARNRPOMRBSBPV-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{4-[2-(2-chloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "compound X" and is a potent inhibitor of a specific enzyme that plays a crucial role in the progression of certain diseases.

Mechanism of Action

Compound X works by inhibiting a specific enzyme that is involved in the progression of certain diseases. This enzyme is responsible for the production of a molecule that promotes cell growth and division. By inhibiting this enzyme, compound X can slow down or stop the growth of cancer cells and prevent the progression of neurodegenerative disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of compound X are complex and depend on the specific disease being targeted. In general, compound X has been shown to inhibit the growth and division of cancer cells, reduce inflammation in autoimmune diseases, and slow down the progression of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound X in lab experiments is its potency. Compound X is a highly effective inhibitor of a specific enzyme, which makes it an ideal tool for studying the role of this enzyme in disease progression. However, the complex synthesis method and high cost of compound X can be a limitation for some researchers.

Future Directions

There are several future directions for the study of compound X. One area of research is the development of more efficient and cost-effective synthesis methods for compound X. Another area of research is the study of the biochemical and physiological effects of compound X in different disease models. Finally, researchers are also exploring the potential use of compound X in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of compound X is a complex process that involves several steps. The first step is the synthesis of 2-(2-{4-[2-(2-chloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide, which is then reacted with various reagents to produce the final product. The synthesis of compound X requires advanced knowledge of organic chemistry and access to specialized equipment.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of a specific enzyme that plays a crucial role in the progression of certain diseases, including cancer and neurodegenerative disorders. Compound X has also been studied for its potential use in the treatment of viral infections and autoimmune diseases.

properties

Product Name

2-(2-{4-[2-(2-chloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide

Molecular Formula

C21H23ClN4O5

Molecular Weight

446.9 g/mol

IUPAC Name

N//'-[(E)-[4-[2-(2-chloroanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(3-methoxypropyl)oxamide

InChI

InChI=1S/C21H23ClN4O5/c1-30-12-4-11-23-20(28)21(29)26-24-13-15-7-9-16(10-8-15)31-14-19(27)25-18-6-3-2-5-17(18)22/h2-3,5-10,13H,4,11-12,14H2,1H3,(H,23,28)(H,25,27)(H,26,29)/b24-13+

InChI Key

MARNRPOMRBSBPV-ZMOGYAJESA-N

Isomeric SMILES

COCCCNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl

SMILES

COCCCNC(=O)C(=O)NN=CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl

Canonical SMILES

COCCCNC(=O)C(=O)NN=CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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